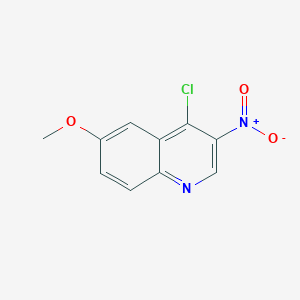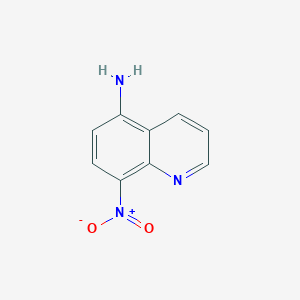
4-Chloro-6-methoxy-3-nitroquinoline
Vue d'ensemble
Description
“4-Chloro-6-methoxy-3-nitroquinoline” is an organic chemical compound that belongs to the class of quinoline derivatives. It has a molecular weight of 238.63 . The compound is typically stored at temperatures below -10°C and is available in powder form .
Synthesis Analysis
The synthesis of “4-Chloro-6-methoxy-2-methyl-3-nitroquinoline” involves three steps: Cyclization, Nitrification, and Chlorination . The starting material for the synthesis is 4-methoxyaniline . The structure of the target product was confirmed by 1H NMR and MS .
Molecular Structure Analysis
The InChI code for “4-Chloro-6-methoxy-3-nitroquinoline” is 1S/C10H7ClN2O3/c1-16-6-2-3-8-7 (4-6)10 (11)9 (5-12-8)13 (14)15/h2-5H,1H3 . The average mass of the molecule is 238.627 Da .
Physical And Chemical Properties Analysis
“4-Chloro-6-methoxy-3-nitroquinoline” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 238.63 .
Applications De Recherche Scientifique
Synthesis of PI3K/mTOR Inhibitors
4-Chloro-6-methoxy-3-nitroquinoline: is a key intermediate in the synthesis of quinoline inhibitors . These inhibitors target the PI3K/Akt/mTOR signaling pathway, which is crucial in tumor cell proliferation, survival, and resistance to various therapies . The compound’s role in creating potent inhibitors can lead to advancements in cancer treatment, particularly in developing targeted therapies that can overcome resistance to current treatments.
Antitumor Activity
Quinoline derivatives, including 4-Chloro-6-methoxy-3-nitroquinoline , have been studied for their antitumor activities . Researchers have investigated their effects on tumor growth retardation and differential tissue staining to determine their potential as antitumor agents. This compound’s application in this field is significant due to the ongoing search for more effective cancer treatments.
Industrial Scale Synthesis
The synthesis process of 4-Chloro-6-methoxy-3-nitroquinoline has been optimized for industrial production . Starting with inexpensive raw materials and employing simple experimental operations under mild reaction conditions, this compound can be produced at a large scale with a high yield of 85%. This makes it a viable candidate for mass production in pharmaceutical applications.
Biological and Pharmaceutical Research
Quinoline and its analogs, such as 4-Chloro-6-methoxy-3-nitroquinoline , play a significant role in medicinal chemistry due to their wide range of biological and pharmaceutical activities . They serve as scaffolds for drug discovery and are essential in synthesizing bioactive compounds with potential therapeutic applications.
Synthesis of Heterocycles
This compound is utilized in synthesizing related four-membered to seven-membered heterocycles . These heterocycles exhibit unique biological activities, making them valuable in drug research and development. The ability to create diverse heterocyclic structures from 4-Chloro-6-methoxy-3-nitroquinoline underscores its importance in synthetic organic chemistry.
Development of New Therapeutic Options
4-Chloro-6-methoxy-3-nitroquinoline: has been mentioned in the context of developing new therapeutic options for diseases like sarcomas . Its role as an intermediate in synthesizing novel compounds with potential medical applications highlights its significance in advancing healthcare solutions.
Safety and Hazards
The safety information for “4-Chloro-6-methoxy-3-nitroquinoline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These statements indicate various hazards associated with the compound, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
4-chloro-6-methoxy-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-6-2-3-8-7(4-6)10(11)9(5-12-8)13(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTIOURVXLFSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293563 | |
| Record name | 4-Chloro-6-methoxy-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-3-nitroquinoline | |
CAS RN |
628284-91-3 | |
| Record name | 4-Chloro-6-methoxy-3-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628284-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methoxy-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)



![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)

![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)

